Sodium thiophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

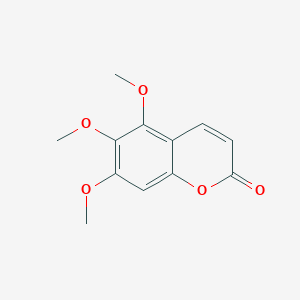

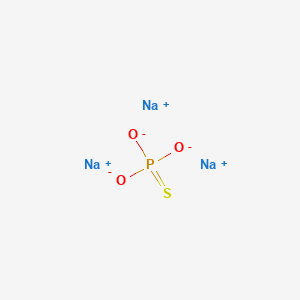

Sodium Thiophosphate is an inorganic compound with the molecular formula Na3O3PS . It is a thiophosphate derivative . The compound is also known by other names such as Trisodium Phosphorothioate, Trisodium Monothiophosphate, and Sodium Phosphorothioate .

Molecular Structure Analysis

This compound has a molecular weight of 180.006 Da . The compound features tetrahedral phosphorus (V) centers . More detailed structural analysis would require specific experimental techniques like X-ray diffraction .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.006 Da . The percent composition is Na 38.32%, O 26.67%, P 17.21%, S 17.81% . More detailed physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Energy Storage and Battery Technology

Sodium thiophosphates, such as Na4P2S6, are considered promising materials for large-scale energy storage applications. A particular polymorph of Na4P2S6, identified as γ-Na4P2S6, has been found to demonstrate fast-ion conduction with low activation energy, making it a candidate for solid-state batteries. This phase is characterized as a plastic crystal with dynamic orientational disorder of the P2S64– anions, suggesting its potential to revolutionize the field of solid-state battery research due to its high ionic conductivities and favorable mechanical properties (Scholz et al., 2022). Moreover, compounds like Copper Thiophosphate (Cu3PS4) are being explored as electrodes for sodium-ion batteries, exhibiting significant reversible charge storage capacities and highlighting the potential of thiophosphates in improving the performance and durability of battery systems (Brehm et al., 2020).

Nanomaterials and Electronics

Thiophosphates are also being explored in the domain of nanomaterials and electronics. For instance, SbPS4, a ternary thiophosphate, is being investigated for its use as an anode material in sodium-ion batteries (SIBs). The unique structure of SbPS4, when compounded with graphene oxide, exhibits promising sodium storage performance, indicating its potential application in high-performance SIBs (Yang et al., 2021). Additionally, the study of lamellar metal thiophosphates reveals their versatility and potential applications in various fields, including lithium-based batteries, sodium ion batteries, and even in water splitting reactions, underlining their multifunctional nature and broad applicability in material science and energy technology (Zhu et al., 2020).

Optoelectronics

In the field of optoelectronics, metal thiophosphates have gained attention for their structural and chemical diversity. Recent investigations have identified several metal thiophosphates as promising materials for applications such as p-type transparent conductors, photovoltaic absorbers, and single visible-light-driven photocatalysts for water splitting. This comprehensive exploration not only reveals the intrinsic features of metal thiophosphates but also unveils their potential new optoelectronic applications, validating the importance of further exploration in this material class (Han et al., 2021).

Safety and Hazards

Direcciones Futuras

While specific future directions for Sodium Thiophosphate are not mentioned in the search results, research into related compounds like Sodium Thiosulfate has led to FDA approval for reducing the risk of treatment-induced hearing loss among children who receive the common chemotherapy drug cisplatin .

Mecanismo De Acción

Target of Action

Sodium thiophosphate, also known as sodium phosphorothioate, primarily targets protein tyrosine phosphatase and acts as a competitive inhibitor of alkaline phosphatase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and signal transduction .

Mode of Action

This compound interacts with its targets by forming phosphorothioate linkages in the nucleic acids of cells . This interaction makes RNA molecules more resistant to the degradative effects of nucleases within a cell, as well as during their isolation from cells .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been shown to improve several prebiotic reactions, including the photoreduction of thioamides, carbonyl groups, and cyanohydrins . It also enables access to tetroses and pentoses from hydrogen cyanide through a Kiliani–Fischer-type process without progressing to higher sugars . Furthermore, thiophosphate allows photochemical reductive aminations .

Pharmacokinetics

It’s known that the compound is used in various chemical reactions and can be synthesized from abundant resources via cheap and green synthesis routes .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It leads to a global shift in the distribution of cellular proteins in a variety of organisms . The global changes in protein expression induced with thiophosphate could be accounted for by significant changes in the absolute transcription levels of more than 1500 genes detected via RNA seq analysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the phase formation of this compound can be controlled synthetically, and even subtle structural changes can significantly impact the sodium-ion diffusion in solid electrolytes . This highlights the intricate interplay between phase formation and synthetic control in the action environment of this compound .

Análisis Bioquímico

Biochemical Properties

Sodium Thiophosphate participates in several biochemical reactions. It has been shown to enable prebiotic access to sugars and terpenoid precursors . This suggests that this compound could have played a role in the early stages of life on Earth. It interacts with various enzymes and proteins, enhancing certain prebiotic reactions, including the photoreduction of thioamides, carbonyl groups, and cyanohydrins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a stabilizing effect towards degradation by extracellular and peroxisomal enzymes . This suggests that this compound could influence cell function by affecting enzyme activity and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It allows photochemical reductive aminations, suggesting that it can influence the activity of enzymes and the expression of genes . Moreover, it has been shown to participate in the formation of phosphorothioate linkages in nucleic acids , which could have implications for gene expression and regulation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to affect the rate of reaction between a weak base and a strong acid, with the effects varying depending on temperature and concentration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that the toxicity of nanoparticles, which could potentially include this compound, can affect reproduction and fetal development in female animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to enable a plausible prebiotic synthesis of the C5 moieties used in extant terpene and terpenoid biosynthesis . This suggests that this compound could interact with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can be synthesized from abundant resources via cheap and green synthesis routes, suggesting that it could be readily transported and distributed within cells .

Subcellular Localization

The localization of a protein or compound is often tied to its function . Therefore, understanding the subcellular localization of this compound could provide insights into its biochemical roles and functions.

Propiedades

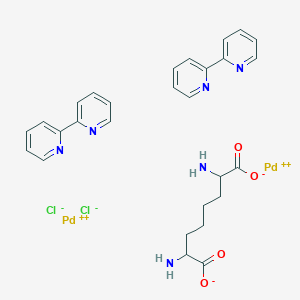

| { "Design of the Synthesis Pathway": "Sodium thiophosphate can be synthesized by reacting sodium phosphite with sulfur in the presence of a reducing agent.", "Starting Materials": [ "Sodium phosphite", "Sulfur", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Mix sodium phosphite and sulfur in a 1:1 molar ratio in a reaction vessel", "Add the reducing agent to the mixture and stir until it dissolves", "Heat the mixture to 150-200°C under an inert atmosphere (e.g. nitrogen gas) for several hours", "Cool the mixture and dissolve the resulting solid in water", "Filter the solution to remove any insoluble impurities", "Evaporate the water to obtain solid sodium thiophosphate" ] } | |

Número CAS |

10101-88-9 |

Fórmula molecular |

H3NaO3PS |

Peso molecular |

137.05 g/mol |

Nombre IUPAC |

trisodium;thiophosphate |

InChI |

InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |

Clave InChI |

XLDZOKHDPSDHMO-UHFFFAOYSA-N |

SMILES |

[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

OP(=S)(O)O.[Na] |

Otros números CAS |

10101-88-9 |

Descripción física |

Liquid |

Números CAS relacionados |

13598-51-1 (Parent) |

Sinónimos |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is sodium thiophosphate (sodium phosphorothioate) and what are its primary applications in scientific research?

A1: this compound, also known as sodium phosphorothioate, is an inorganic compound with a diverse range of applications in scientific research. While not a pharmaceutical itself, its roles span from a reagent in chemical synthesis to a component in energy storage solutions and a tool in biochemical studies.

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a key reagent in synthesizing various sulfur-containing compounds. For instance, it reacts with alkyl and aryl azides in aqueous solutions to produce the corresponding amines. [, ] This reaction pathway highlights its utility in introducing sulfur-containing functional groups into organic molecules.

Q3: Can you elaborate on the use of this compound in synthesizing radioprotective agents?

A3: this compound plays a crucial role in the preparation of S-2-(ω-aminoalkylamino)ethyl dihydrogen phosphorothioates, a class of compounds with potential as chemical radioprotectants. [, ] This synthesis involves reacting this compound with specific dihydrobromides in dimethylformamide, showcasing its utility in producing compounds with potential medical applications.

Q4: How does this compound contribute to the field of energy storage?

A4: this compound-based materials have gained significant attention as potential solid electrolytes for sodium-ion batteries, a promising technology for large-scale energy storage. [, , , , ] These materials, particularly in their glassy or amorphous forms, exhibit promising ionic conductivity, making them suitable for enhancing the performance and safety of solid-state batteries.

Q5: What specific advantages does this compound offer in the context of sodium-sulfur batteries?

A5: One notable advantage of this compound complexes is their ability to address a critical challenge in sodium-sulfur batteries: the formation of undesirable solid precipitates during cycling. [] These precipitates hinder battery performance by slowing down reaction kinetics and reducing cycle life. This compound complexes effectively prevent this precipitation, paving the way for more stable and efficient sodium-sulfur batteries.

Q6: Are there any drawbacks or limitations associated with the use of this compound in battery applications?

A6: While promising, this compound electrolytes face challenges related to their stability when in contact with certain electrode materials. [] These electrolytes can react with the electrodes, leading to decomposition and the formation of redox-active byproducts. This reactivity can result in excess capacity and potentially impact the long-term performance of the battery.

Q7: How is this compound employed in biochemical research?

A7: this compound serves as a valuable tool for studying enzymes, particularly phosphatases. It acts as a potent inhibitor of tyrosine phosphatases, enzymes crucial in cellular signaling pathways. [] This inhibitory action stems from the thiophosphate group's ability to compete with phosphate groups for binding sites on these enzymes.

Q8: Can you explain the mechanism behind this compound's inhibition of tyrosine phosphatases?

A8: this compound acts as a competitive inhibitor of tyrosine phosphatases by mimicking the phosphate group of natural substrates. [] The thiophosphate group binds to the enzyme's active site, preventing the binding and dephosphorylation of its intended substrates. This inhibition is specific to tyrosine phosphatases and is significantly stronger than the inhibition observed with inorganic phosphate.

Q9: What makes this compound a valuable tool in studying the structure and function of proteins?

A9: this compound enables the creation of stable analogues of phosphorylated proteins, which are otherwise challenging to study due to the lability of aspartyl phosphate bonds. [] For instance, researchers have successfully synthesized a stable analogue of the phosphorylated form of the bacterial chemotaxis protein CheB by replacing its phosphorylated aspartate residue with a cysteine residue linked to a thiophosphate group. This analogue exhibits activity comparable to the naturally phosphorylated CheB, facilitating further investigations into the protein's active form.

Q10: How does this compound contribute to the development of biosensors?

A10: this compound is utilized as a substrate for alkaline phosphatase (ALP) in the development of various biosensors. [, , , , ] In these applications, ALP catalyzes the hydrolysis of this compound to produce hydrogen sulfide (H2S). This H2S can then react with other components in the sensor system, triggering a detectable signal that correlates with the concentration of the target analyte.

Q11: Can you provide specific examples of how this compound-based biosensors work?

A11: In one example, this compound is used in a photoelectrochemical biosensor for detecting exosomes. [] ALP, linked to a detection probe, hydrolyzes this compound to generate H2S. This H2S reacts with cadmium ions to form cadmium sulfide nanoparticles, enhancing the photocurrent of the sensor and enabling the detection of exosomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

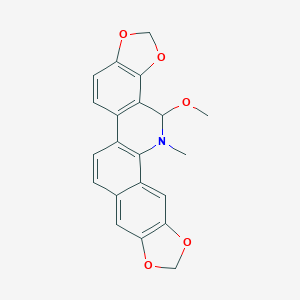

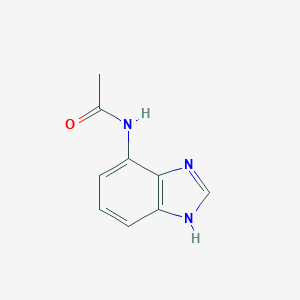

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

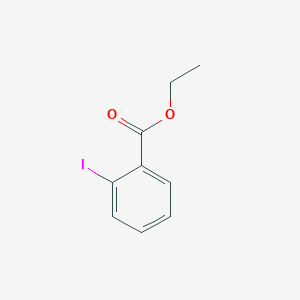

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

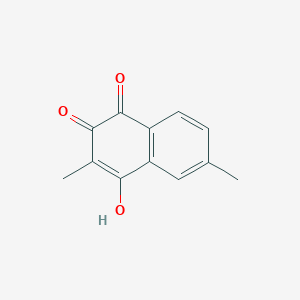

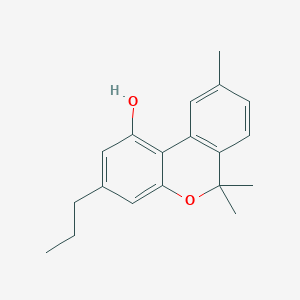

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)